Cas no 813429-65-1 (Ethyl 4-(cyclopropylamino)butanoate)

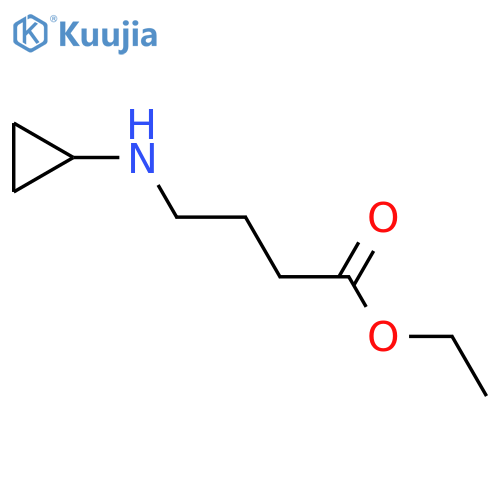

813429-65-1 structure

商品名:Ethyl 4-(cyclopropylamino)butanoate

CAS番号:813429-65-1

MF:C9H17NO2

メガワット:171.23678278923

MDL:MFCD22493469

CID:1040242

PubChem ID:23112515

Ethyl 4-(cyclopropylamino)butanoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-(cyclopropylamino)butanoate

- 4-(Cyclopropylamino)butanoic acid ethyl ester

- Ethyl 4-(cyclopropylamino)butanoate (ACI)

- ethyl N-cyclopropyl-4-aminobutyrate

- SCHEMBL5147540

- BCP21897

- CS-0151579

- 813429-65-1

- DTXSID80630667

- AC-32106

- DS-16531

- DB-342987

- Ethyl4-(cyclopropylamino)butanoate

- C76605

- AKOS016006640

- UCNZSFZXVOKJFC-UHFFFAOYSA-N

-

- MDL: MFCD22493469

- インチ: 1S/C9H17NO2/c1-2-12-9(11)4-3-7-10-8-5-6-8/h8,10H,2-7H2,1H3

- InChIKey: UCNZSFZXVOKJFC-UHFFFAOYSA-N

- ほほえんだ: O=C(CCCNC1CC1)OCC

計算された属性

- せいみつぶんしりょう: 171.125928785g/mol

- どういたいしつりょう: 171.125928785g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 7

- 複雑さ: 144

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 38.3Ų

じっけんとくせい

- 密度みつど: 1.00

- ふってん: 250℃

- フラッシュポイント: 105℃

Ethyl 4-(cyclopropylamino)butanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM128907-1g |

ethyl 4-(cyclopropylamino)butanoate |

813429-65-1 | 95% | 1g |

$225 | 2024-07-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFN64-250MG |

ethyl 4-(cyclopropylamino)butanoate |

813429-65-1 | 95% | 250MG |

¥ 462.00 | 2023-04-13 | |

| Chemenu | CM128907-5g |

ethyl 4-(cyclopropylamino)butanoate |

813429-65-1 | 95% | 5g |

$1047 | 2021-08-05 | |

| Chemenu | CM128907-1g |

ethyl 4-(cyclopropylamino)butanoate |

813429-65-1 | 95% | 1g |

$356 | 2021-08-05 | |

| Chemenu | CM128907-5g |

ethyl 4-(cyclopropylamino)butanoate |

813429-65-1 | 95% | 5g |

$761 | 2024-07-23 | |

| eNovation Chemicals LLC | D751592-1g |

Ethyl 4-(cyclopropylamino)butanoate |

813429-65-1 | 95+% | 1g |

$390 | 2024-06-07 | |

| 1PlusChem | 1P005A7G-1g |

Ethyl 4-(cyclopropylamino)butanoate |

813429-65-1 | 95+% | 1g |

$291.00 | 2025-02-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E38870-250mg |

Ethyl 4-(cyclopropylamino)butanoate |

813429-65-1 | 95% | 250mg |

¥238.0 | 2024-07-19 | |

| eNovation Chemicals LLC | D751592-250mg |

Ethyl 4-(cyclopropylamino)butanoate |

813429-65-1 | 95+% | 250mg |

$175 | 2024-06-07 | |

| eNovation Chemicals LLC | Y1213672-1g |

ethyl 4-(cyclopropylamino)butanoate |

813429-65-1 | 95% | 1g |

$380 | 2025-02-19 |

Ethyl 4-(cyclopropylamino)butanoate 関連文献

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

813429-65-1 (Ethyl 4-(cyclopropylamino)butanoate) 関連製品

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:813429-65-1)Ethyl 4-(cyclopropylamino)butanoate

清らかである:99%

はかる:1.0g

価格 ($):173.0